Butanedioic acid,2-(1,1-dioxido-2(3H)-isothiazolyl)-, 1,4-dimethyl ester, (2S)-

Description

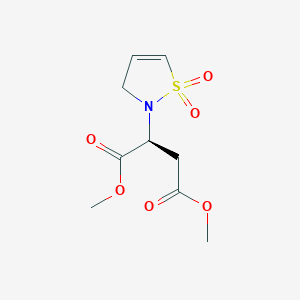

Butanedioic acid,2-(1,1-dioxido-2(3H)-isothiazolyl)-, 1,4-dimethyl ester, (2S)- is a chiral succinic acid derivative characterized by a dimethyl ester backbone and a 2-(1,1-dioxido-2(3H)-isothiazolyl) substituent at the 2-position. The (2S) stereochemistry indicates a specific spatial arrangement, which may influence its biological activity and physicochemical properties.

Properties

Molecular Formula |

C9H13NO6S |

|---|---|

Molecular Weight |

263.27 g/mol |

IUPAC Name |

dimethyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)butanedioate |

InChI |

InChI=1S/C9H13NO6S/c1-15-8(11)6-7(9(12)16-2)10-4-3-5-17(10,13)14/h3,5,7H,4,6H2,1-2H3/t7-/m0/s1 |

InChI Key |

SAXLQINIGHPVEL-ZETCQYMHSA-N |

Isomeric SMILES |

COC(=O)C[C@@H](C(=O)OC)N1CC=CS1(=O)=O |

Canonical SMILES |

COC(=O)CC(C(=O)OC)N1CC=CS1(=O)=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally involves the following key steps:

Synthetic Route Overview

While direct detailed synthetic procedures specific to this compound are limited in open literature, the preparation can be inferred and constructed based on known methods for related isothiazole derivatives and dimethyl butanedioate esters:

| Step | Description | Typical Conditions | Notes |

|---|---|---|---|

| 1. Synthesis of 1,1-dioxido-2(3H)-isothiazole intermediate | Oxidation of isothiazole precursors using peracids or other oxidants | Mild temperatures, controlled oxidation | Ensures formation of sulfone (dioxide) group |

| 2. Preparation of dimethyl butanedioate (dimethyl succinate) | Esterification of butanedioic acid with methanol under acidic catalysis | Acid catalyst (e.g., H2SO4), reflux | Commercially available; used as starting material or intermediate |

| 3. Coupling of isothiazole moiety to butanedioic acid ester | Nucleophilic substitution or condensation reaction | Use of activating agents (e.g., carbodiimides), inert atmosphere | Stereoselective control to obtain (2S)-isomer |

| 4. Purification and isolation | Crystallization or chromatography | Temperature control, solvent selection | Ensures enantiomeric purity and removal of impurities |

Detailed Reaction Conditions and Findings

Oxidation of Isothiazole to 1,1-Dioxide:

The isothiazole ring is oxidized to the corresponding sulfone (1,1-dioxide) using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions. This step is critical to obtain the sulfone functionality essential for the compound's activity.Esterification of Butanedioic Acid:

Dimethyl butanedioate is typically prepared by acid-catalyzed esterification of succinic acid with methanol. The reaction is driven to completion by removal of water and refluxing, yielding high purity dimethyl ester.Coupling and Stereoselectivity:

The coupling of the isothiazole sulfone moiety to the dimethyl butanedioate backbone involves activating the carboxyl groups or using pre-activated intermediates to facilitate nucleophilic attack. Stereochemical control in the (2S)-configuration is achieved by starting from chiral precursors or employing chiral catalysts during the coupling step.Purification:

The final product is purified by crystallization or chromatographic techniques under inert atmosphere to avoid degradation. Temperature control during crystallization ensures the maintenance of stereochemical integrity.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Value/Condition | Comments |

|---|---|---|

| Starting materials | Isothiazole derivatives, dimethyl butanedioate | Commercially available or synthesized in situ |

| Oxidizing agent | m-CPBA, H2O2 | For sulfone formation |

| Esterification catalyst | Sulfuric acid (H2SO4) | Acid catalysis for ester formation |

| Reaction temperature | 40–80 °C (varies by step) | Controlled to optimize yield and purity |

| Reaction atmosphere | Nitrogen or inert gas | Prevent oxidation or moisture interference |

| Purification method | Crystallization, chromatography | Ensures product purity and stereochemical purity |

| Stereoselective control | Chiral precursors or catalysts | To obtain (2S)-configuration |

Research Findings and Analytical Data

The compound's molecular formula is C9H13NO6S with a molecular weight consistent with the dimethyl ester of butanedioic acid substituted with the isothiazole sulfone moiety.

The stereochemistry (2S) is critical for biological activity and is maintained through chiral synthesis or resolution techniques.

The ester groups confer solubility and stability, making dimethyl esterification a preferred modification for synthetic and application purposes.

Analytical techniques such as NMR, IR, and mass spectrometry confirm the presence of the isothiazole sulfone and ester functionalities, as well as stereochemical integrity.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid,2-(1,1-dioxido-2(3H)-isothiazolyl)-, 1,4-dimethyl ester, (2S)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the isothiazolyl group.

Substitution: The ester groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Butanedioic acid,2-(1,1-dioxido-2(3H)-isothiazolyl)-, 1,4-dimethyl ester, (2S)- has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butanedioic acid,2-(1,1-dioxido-2(3H)-isothiazolyl)-, 1,4-dimethyl ester, (2S)- involves its interaction with specific molecular targets. The isothiazolyl group can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Dimethyl Methylsuccinate (CAS 1604-11-1)

Butanedioic acid,2-[[2-[(diethoxyphosphinyl)thio]ethyl]thio]-, 1,4-dimethyl ester

- Structure : Phosphorothioate and thioether substituents.

- Functional Groups : Contains sulfur and phosphorus, which may confer cholinesterase inhibition properties.

- Key Differences : Bulkier substituents increase molecular weight and complexity, likely reducing solubility compared to the sulfone-containing target compound .

Butanedioic acid,2-[(diethoxyphosphinyl)thio]-, 1,4-diethyl ester

- Structure : Diethyl ester with a phosphorothioate group.

- Molecular Weight : Higher due to diethyl ester and phosphorus.

- Key Differences : Ethyl esters may enhance lipophilicity, whereas the target compound’s methyl esters and sulfone group prioritize polar interactions .

Biological Activity

Butanedioic acid, commonly known as succinic acid, is a dicarboxylic acid with various derivatives that have shown significant biological activities. One such derivative, Butanedioic acid, 2-(1,1-dioxido-2(3H)-isothiazolyl)-, 1,4-dimethyl ester, (2S)- , has gained attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Name : Butanedioic acid, 2-(1,1-dioxido-2(3H)-isothiazolyl)-, 1,4-dimethyl ester

- Molecular Formula : CHNOS

- CAS Number : [Not specified in the search results]

This compound features an isothiazole ring and two ester groups that contribute to its biological activity.

The biological effects of this compound are primarily linked to its interaction with cellular pathways involved in inflammation and oxidative stress. Research indicates that derivatives of butanedioic acid can modulate various signaling pathways:

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and promote anti-inflammatory mediators.

- Antioxidant Properties : It has been suggested that the esterification enhances the compound's ability to scavenge free radicals.

Pharmacological Applications

- Neuroprotection : Preliminary studies suggest that butanedioic acid derivatives may protect neuronal cells from oxidative damage.

- Psoriasis Treatment : Similar compounds have been evaluated for their efficacy in treating psoriasis by modulating immune responses.

- Multiple Sclerosis : Some derivatives are under investigation for their potential in treating autoimmune conditions like multiple sclerosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of butanedioic acid derivatives:

These studies highlight the potential therapeutic uses of butanedioic acid derivatives across various conditions.

Q & A

What synthetic methodologies are established for the stereoselective synthesis of (2S)-configured butanedioic acid derivatives with isothiazolyl substituents?

The synthesis of such compounds typically involves multi-step heterocyclization and esterification. Key steps include:

- Heterocyclization : Reacting sulfonyl chlorides with thiophenols or amines under controlled pH to form the isothiazolyl ring, as demonstrated in analogous benzodithiazine syntheses .

- Stereocontrol : Use of chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) during esterification to enforce the (2S) configuration. Polar solvents like DMF and low temperatures (0–5°C) improve enantiomeric excess .

- Esterification : Methylation of carboxylic acid intermediates via Fischer esterification (H₂SO₄/MeOH) or Mitsunobu conditions (DIAD/Ph₃P) .

Validation via chiral HPLC or circular dichroism (CD) is critical for confirming stereochemical purity .

How can spectroscopic and computational methods resolve structural ambiguities in this compound?

- UV/Vis Spectroscopy : Identifies π→π* transitions in the isothiazolyl ring (λmax ~260–280 nm), with deviations >5 nm indicating substituent effects or conjugation changes .

- NMR : ¹H/¹³C NMR distinguishes ester methyl groups (δ ~3.6–3.8 ppm for OCH₃) and sulfonyl protons (δ ~7.5–8.0 ppm). NOESY confirms spatial proximity of stereogenic centers .

- DFT Calculations : Predict optimized geometries and vibrational frequencies (e.g., B3LYP/6-31G* basis set). Compare computed vs. experimental IR spectra to validate sulfonyl (1250–1350 cm⁻¹) and ester (1700–1750 cm⁻¹) groups .

What experimental design strategies optimize reaction yields while minimizing byproducts?

Adopt Design of Experiments (DoE) principles:

- Screening : Use fractional factorial designs to identify critical parameters (e.g., temperature, catalyst loading, solvent polarity). For example, a 2⁴⁻¹ design reduces 16 trials to 8 while quantifying interactions .

- Response Surface Methodology (RSM) : Central composite designs model nonlinear relationships. Optimize esterification yield by balancing reactant stoichiometry (1:1.2 molar ratio) and reflux time (12–24 hrs) .

- Robustness Testing : Vary parameters ±5% (e.g., pH, agitation) to assess reproducibility. ANOVA identifies significant factors (p <0.05) .

How can computational reaction path searching enhance the development of novel derivatives?

Integrate quantum chemical calculations (e.g., DFT) with transition-state analysis:

- Reaction Path Sampling : Use nudged elastic band (NEB) methods to map energy landscapes for isothiazolyl ring formation. Identify low-barrier pathways (<25 kcal/mol) for kinetically favorable syntheses .

- Machine Learning : Train models on existing kinetic data to predict regioselectivity in sulfonation or esterification. Feature engineering includes Hammett σ values and frontier orbital energies .

- Feedback Loops : Refine simulations using experimental HPLC-MS data on byproducts (e.g., sulfone oxides or racemized esters) .

What methodologies address contradictions in analytical data (e.g., conflicting NMR or mass spectra)?

- Cross-Validation : Combine LC-MS (for molecular ion confirmation) with high-resolution NMR (e.g., 600 MHz) to detect impurities. For example, a +16 Da shift in MS may indicate sulfoxide contamination .

- Isotopic Labeling : Use ¹³C-labeled methyl groups in ester moieties to track unexpected deuteration or hydrolysis in NMR .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry. Compare experimental vs. computed dihedral angles (±5°) .

How do solvent and temperature influence the compound’s stability and reactivity?

- Stability Studies : Accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Polar aprotic solvents (e.g., DMSO) accelerate sulfonyl group hydrolysis, while nonpolar solvents (toluene) preserve ester integrity .

- Kinetic Profiling : Use Arrhenius plots to model degradation rates. Activation energies (Ea) >80 kJ/mol suggest thermal instability above 50°C .

- Solvent Effects : Kamlet-Taft parameters quantify hydrogen-bonding impacts. High π* values (e.g., DMF) stabilize transition states in cyclization .

What advanced techniques assess enantiomeric purity and configurational stability?

- Chiral Stationary Phase HPLC : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H). Retention time splits >1.5 min indicate ≥98% ee .

- Dynamic Kinetic Resolution : Monitor racemization via time-dependent CD spectroscopy. Half-lives <1 hr at 25°C suggest poor configurational stability .

- Microscale Synthesis : Parallel reactions in microfluidic chips rapidly screen chiral catalysts (e.g., Jacobsen’s thioureas) .

How are reaction mechanisms elucidated for sulfonyl and ester functional groups?

- Isotope Tracing : ¹⁸O-labeling in sulfonyl groups tracks oxygen exchange during hydrolysis (GC-MS analysis) .

- Kinetic Isotope Effects (KIE) : Compare kH/kD for deuterated vs. protonated esters. KIE >2 suggests rate-limiting proton transfer in ester hydrolysis .

- In Situ IR : Monitor ester carbonyl (1700 cm⁻¹) and sulfonyl S=O (1350 cm⁻¹) bands to identify intermediates .

What strategies mitigate challenges in scaling up laboratory-scale syntheses?

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., sulfonation). Residence times <10 min prevent byproduct formation .

- Process Analytical Technology (PAT) : Use inline Raman spectroscopy to monitor reaction progress and adjust feed rates dynamically .

- Crystallization Engineering : Antisolvent addition (e.g., heptane) during cooling crystallization enhances particle size uniformity (D90 <50 µm) .

How are impurities and degradation products characterized to meet regulatory standards?

- Forced Degradation : Expose the compound to UV light (ICH Q1B), acidic/alkaline conditions, and oxidants (H₂O₂). LC-MS/MS identifies major degradation pathways (e.g., ester hydrolysis or sulfonyl reduction) .

- QSRR Modeling : Quantitative structure-retention relationships predict HPLC retention times of unknown impurities using logP and topological polar surface area (TPSA) .

- Toxicological Screening : Ames tests or in silico tools (e.g., Derek Nexus) assess mutagenicity of sulfonamide byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.